N(4)-phosphoagmatine

Description

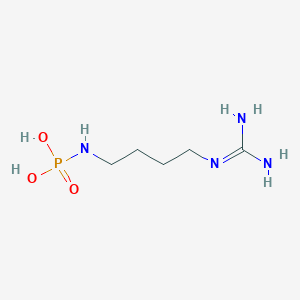

N(4)-Phosphoagmatine is a naturally occurring phosphagen, a class of high-energy phosphate compounds critical for cellular energy storage and transfer in biological systems. Phosphagens act as temporal buffers for adenosine triphosphate (ATP), enabling rapid regeneration of ATP during periods of high metabolic demand. This compound is characterized by a phosphorylated agmatine backbone, where the phosphate group is esterified to the N4 position of agmatine (a decarboxylated derivative of arginine).

While ATP is the universal energy currency, phosphagens like this compound are specialized for tissues with fluctuating energy requirements, such as muscle and nervous tissue. Its synthesis is catalyzed by a specific phosphagen kinase, though the exact kinase associated with this compound remains uncharacterized in the available literature .

Properties

Molecular Formula |

C5H15N4O3P |

|---|---|

Molecular Weight |

210.17 g/mol |

IUPAC Name |

[4-(diaminomethylideneamino)butylamino]phosphonic acid |

InChI |

InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) |

InChI Key |

UYYDRBKHPQBWOH-UHFFFAOYSA-N |

SMILES |

C(CCN=C(N)N)CNP(=O)(O)O |

Canonical SMILES |

C(CCN=C(N)N)CNP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphagen Compounds

Phosphagens share structural and functional similarities but differ in distribution, kinase specificity, and metabolic roles. Below is a systematic comparison of N(4)-phosphoagmatine with other phosphagens:

Table 1: Key Phosphagens and Their Properties

| Compound | Phosphagen Kinase | Energy Release (kJ/mol) | Biological Distribution | Primary Role |

|---|---|---|---|---|

| This compound | Unidentified kinase | ~20–25 (estimated) | Limited data; observed in annelids | ATP buffering in muscle tissue |

| N-Phosphocreatine | Creatine kinase | ~34.3 | Vertebrates, some invertebrates | Skeletal/cardiac muscle energy |

| N-Phosphoarginine | Arginine kinase | ~30.5 | Invertebrates (e.g., crustaceans) | ATP regeneration in fast-twitch muscle |

| 1,3-Bisphosphoglycerate | Bisphosphoglycerate mutase | ~49.3 | Erythrocytes | Glycolytic intermediate |

| N-Phosphotaurocyamine | Taurocyamine kinase | ~22.7 | Marine invertebrates (e.g., worms) | Anaerobic metabolism |

| Phospholombricine | Lombricine kinase | ~21.5 | Earthworms (Lumbricus spp.) | Burrowing muscle energy storage |

Key Findings:

Structural Differences: this compound and N-phosphoarginine both derive from arginine analogs but differ in phosphorylation sites (N4 vs. guanidino group). Phosphocreatine and phospholombricine utilize glycocyamine and lombricine backbones, respectively, reflecting evolutionary adaptations .

Kinase Specificity: Phosphagen kinases exhibit strict substrate specificity. For example, creatine kinase cannot phosphorylate agmatine, limiting cross-reactivity . The absence of a confirmed kinase for this compound suggests unique regulatory mechanisms or niche biological roles.

Energy Efficiency :

- 1,3-Bisphosphoglycerate releases nearly double the energy of this compound, reflecting its role in glycolysis.

- N-Phosphocreatine’s higher energy yield (~34.3 kJ/mol) makes it optimal for vertebrates’ rapid ATP demands .

Taxonomic Distribution: this compound is reported in annelids, while phospholombricine dominates in earthworms. This suggests lineage-specific diversification of phosphagen systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.